molecular formula C15H12Br2O2 B11087922 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B11087922
M. Wt: 384.06 g/mol
InChI Key: MYMRHUKDUKNADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of two bromine atoms, a benzaldehyde group, and a 2-methylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(2-methylbenzyl)oxy]benzaldehyde. The process can be summarized as follows:

    Starting Material: 4-[(2-methylbenzyl)oxy]benzaldehyde.

    Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KSR in DMF (dimethylformamide).

Major Products

    Oxidation: 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and aldehyde group play crucial roles in these interactions, often forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 2-methylbenzyl ether moiety, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity or alter its physical properties compared to similar compounds.

Properties

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

IUPAC Name

3,5-dibromo-4-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H12Br2O2/c1-10-4-2-3-5-12(10)9-19-15-13(16)6-11(8-18)7-14(15)17/h2-8H,9H2,1H3

InChI Key

MYMRHUKDUKNADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.